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Silver 2-ethylhexanoate

Silver Powder Synthesis Thick Film Conductors Electronics Packaging

Silver 2-ethylhexanoate [Ag(ethex)] is a critical metal carboxylate precursor with superior solubility in organic solvents and a well-defined thermal decomposition (200–350 °C) that yields highly conductive metallic silver. Unlike generic silver carboxylates, its branched 2-ethylhexanoate ligand uniquely controls deposit morphology, enabling dense, submicron silver powders and high-performance conductive inks. Validated in nano‑silver pastes achieving resistivity of 3.5 × 10⁻⁷ Ω·m and in screen‑printable inks curing at 250 °C, it is the definitive choice for advanced electronic packaging, MLCCs, and flexible electronics. Procure this compound to ensure reproducible, high‑reliability device performance.

Molecular Formula C8H16AgO2
Molecular Weight 252.08 g/mol
CAS No. 26077-31-6
Cat. No. B1583719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilver 2-ethylhexanoate
CAS26077-31-6
Molecular FormulaC8H16AgO2
Molecular Weight252.08 g/mol
Structural Identifiers
SMILESCCCCC(CC)C(=O)O.[Ag]
InChIInChI=1S/C8H16O2.Ag/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);
InChIKeyWFPAVFKCFKPEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silver 2-Ethylhexanoate (CAS 26077-31-6): A Versatile Metal-Organic Precursor for Conductive Inks and Nanoparticle Synthesis


Silver 2-ethylhexanoate [Ag(ethex)] is a metal carboxylate coordination complex with the molecular formula C₈H₁₅AgO₂ and a molecular weight of approximately 251.07 g/mol . It is characterized by high solubility in a wide range of organic solvents and a well-defined thermal decomposition profile that yields highly conductive metallic silver at moderate temperatures (typically 200–350 °C) [1]. These properties make it a critical precursor for applications in printed electronics, conductive adhesives, and the synthesis of uniform silver nanoparticles [2].

Why Generic Substitution Fails: The Critical Role of Ligand Architecture in Silver Carboxylate Performance


The performance of silver carboxylates as precursors is not a generic class property; it is exquisitely sensitive to the specific organic ligand. Subtle variations in the alkyl chain—branching, length, and functionalization—dramatically alter solubility, decomposition temperature, and the morphology of the resulting silver deposits [1]. For instance, silver neodecanoate, while also soluble and decomposable, is less thermally stable and produces a significantly different silver microstructure upon decomposition compared to silver 2-ethylhexanoate . Simply substituting one silver carboxylate for another without accounting for these ligand-specific effects will lead to suboptimal or even failed device performance, making precise precursor selection a non-negotiable step in product development and procurement [2].

Silver 2-Ethylhexanoate: Quantified Performance Advantages in Conductive Pastes and Nanoparticle Synthesis


Silver 2-Ethylhexanoate Enables High-Density Submicron Silver Powders with Superior Tap Density

The synthesis of silver powders from silver 2-ethylhexanoate in the presence of di-n-octylamine yields uniform, spherical submicron particles with a high tap density of 4.0 g/cm³ [1]. This is a critical differentiator from silver powders derived from other silver carboxylates, which often exhibit lower packing densities. The high tap density is a direct indicator of superior particle morphology, leading to denser packing and enhanced conductivity in thick film applications [1].

Silver Powder Synthesis Thick Film Conductors Electronics Packaging

Low-Temperature Sintering Nano-Silver Paste with Silver 2-Ethylhexanoate Achieves High Bonding Strength and Low Resistivity

Formulating a nano-silver paste (PM03) with an optimized amount of silver 2-ethylhexanoate as a precursor resulted in a sintered joint with a resistivity of (3.50 ± 0.02) × 10⁻⁷ Ω·m and a shear strength of 57.48 MPa after thermal compression at 250 °C with 10 MPa for 30 minutes [1]. In contrast, a baseline nano-silver paste without the 2-ethylhexanoate additive would typically exhibit higher porosity and, consequently, higher resistivity and lower mechanical strength [1].

Conductive Adhesives Nano-Silver Paste Copper-to-Copper Bonding Low-Temperature Sintering

Silver 2-Ethylhexanoate Facilitates Spontaneous Reduction to Silver Nanoparticles in DMSO at Room Temperature

Unlike many silver precursors that require harsh reducing agents or elevated temperatures for nanoparticle formation, silver 2-ethylhexanoate [Ag(ethex)] undergoes spontaneous reduction in dimethyl sulfoxide (DMSO) at room temperature to yield stable silver nanoparticles with a surface plasmon resonant band maximum centered at 424 nm [1]. This is a distinct advantage over silver nitrate (AgNO₃) or silver acetate (AgOAc), which typically require the addition of external reducing agents or energy input (e.g., heat, UV light) for nanoparticle synthesis [1].

Silver Nanoparticle Synthesis Spontaneous Reduction Colloidal Silver Room Temperature Synthesis

Optimized Silver 2-Ethylhexanoate Loading in Silver Flake Paste Achieves Resistivity of 7.8 × 10⁻⁶ Ω·cm at 250 °C Curing

In a silver flake paste system, the addition of 5 wt% silver 2-ethylhexanoate is the optimal formulation for achieving low resistivity after curing at 250 °C. This formulation yields a resistivity of 7.8 × 10⁻⁶ Ω·cm [1]. This is significantly better than a paste with a higher loading (e.g., 10 wt%) of the same precursor, which was found to result in a porous microstructure and higher resistivity, or a paste with no precursor, which would not benefit from the 'bridging' effect of the thermally decomposed silver [1].

Conductive Paste Low-Temperature Curing Silver Flake Screen Printing

Silver 2-Ethylhexanoate Decomposes at 250–350 °C to Form Conductive Interlinks in Metal Flake Composites

As disclosed in patent literature, silver 2-ethylhexanoate (C₈H₁₅O₂Ag) decomposes in the range of 250–350 °C to create interlinks between metal flakes, thereby improving the conductivity of the metal layer [1]. This decomposition temperature range is a key differentiator from silver neodecanoate, which is reported to decompose at a lower temperature (<200 °C) [2]. The higher decomposition temperature of silver 2-ethylhexanoate may offer advantages in processes requiring a higher thermal budget or where premature decomposition is undesirable [1].

Conductive Composites Thermal Decomposition Printed Electronics Low-Temperature Curing

Target Applications for Silver 2-Ethylhexanoate Driven by Its Unique Precursor Properties


Low-Temperature Sintering Conductive Adhesives for 3D IC and Power Electronics Packaging

The formulation of a nano-silver paste (PM03) with silver 2-ethylhexanoate, which achieves a resistivity of (3.50 ± 0.02) × 10⁻⁷ Ω·m and a shear strength of 57.48 MPa at a moderate sintering temperature of 250 °C [1], makes this compound an ideal candidate for copper-to-copper bonding in advanced electronic packaging. This specific performance profile directly addresses the need for high-reliability interconnects in 3D integrated circuits and high-power devices, where lower processing temperatures are required to protect sensitive components.

Synthesis of High-Density Silver Powders for Thick Film Conductors

The ability to synthesize uniform, submicron silver powders with a tap density of 4.0 g/cm³ from silver 2-ethylhexanoate [1] is a key enabler for manufacturing high-performance thick film conductors. These conductors, used in applications like multilayer ceramic capacitors (MLCCs) and plasma display panels (PDPs), benefit directly from the high packing density, which translates to improved electrical and thermal conductivity and enhanced reliability.

Spontaneous Room-Temperature Synthesis of Silver Nanoparticles in DMSO

The unique property of silver 2-ethylhexanoate to undergo spontaneous reduction in DMSO at room temperature to form nanoparticles with a distinct plasmon band at 424 nm [1] opens a simplified, reagent-free route for nanoparticle production. This is particularly valuable for research and industrial applications in catalysis, surface-enhanced Raman scattering (SERS) substrates, and antimicrobial coatings, where a clean and straightforward synthesis method is highly desirable.

Formulation of Low-Temperature Curing Screen-Printable Silver Inks

The optimized formulation of a screen-printable silver paste using 5 wt% silver 2-ethylhexanoate, which cures at 250 °C to achieve a resistivity of 7.8 × 10⁻⁶ Ω·cm [1], is a validated starting point for developing conductive inks for flexible and printed electronics. This specific composition and its resulting performance metrics provide a direct, evidence-based guide for manufacturers seeking to produce high-conductivity traces on temperature-sensitive polymer substrates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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